(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-5-6(2)17-10-9(5)11(16)13(4-8(14)15)7(3)12-10/h4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPMSABUFXSOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176858 | |
| Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878657-12-6 | |
| Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878657-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions often include the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2,5,6-trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves various chemical reactions that yield derivatives with enhanced biological activity. The compound can be synthesized through multi-step processes involving thieno[2,3-d]pyrimidine frameworks, which are known for their diverse pharmacological properties. Studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can significantly influence the biological activity of the resulting compounds .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tumor cell proliferation in vitro. These compounds have shown promising results in targeting various cancer cell lines, indicating their potential as antitumor agents .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, the evaluation of these compounds using the agar-well diffusion method has revealed substantial zones of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research has identified key structural features that enhance its pharmacological profile. For example, modifications to the methyl groups and functional groups attached to the thieno-pyrimidine core can lead to improved selectivity and potency against specific biological targets such as cyclooxygenase enzymes (COX) involved in inflammatory processes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of thieno-pyrimidine derivatives for their anticancer properties. The lead compound demonstrated an IC50 value indicating potent growth inhibition in multiple cancer cell lines. The study concluded that further optimization could lead to novel anticancer therapeutics based on this scaffold .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of synthesized derivatives of this compound. The results showed that specific modifications resulted in compounds with superior antibacterial activity compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this chemical framework .
Mechanism of Action
The mechanism of action of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Structural Modifications and Key Differences
Biological Activity
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thieno[2,3-d]pyrimidine core structure. The presence of the acetic acid moiety contributes to its solubility and potential interactions in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent studies have reported various synthetic routes that yield this compound with good purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound has been screened against several cancer cell lines:
These results indicate that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These interactions may inhibit signaling pathways essential for tumor growth and survival .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:
| Compound | IC50 (nM) | Selectivity (COX-1/COX-2) |
|---|---|---|
| 2-(3,6,6-trimethyl-4-oxo-indazolyl)acetic acid | 150 | 570.6 |
This selectivity indicates a promising therapeutic profile for managing inflammatory diseases .
Case Studies
- Cytotoxicity Screening : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the core structure can enhance anticancer activity. The most potent derivatives were subjected to further optimization based on their docking profiles with EGFR and PI3K .
- Inflammation Models : In vivo studies have shown that compounds similar to this compound can significantly reduce inflammation markers in animal models of arthritis .
Q & A
Q. What are the established synthetic routes for (2,5,6-trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, and what experimental parameters are critical for reproducibility?
The compound is synthesized via cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature reflux (200°C for 2 hours). Key parameters include:
- Precursor preparation : Use of 2-amino-3-methoxycarbonylthiophene derivatives as starting materials .
- Cyclization conditions : Heating in formamide or urea to form the pyrimidine ring .
- Post-synthesis modifications : Phosphorus oxychloride treatment to introduce reactive chlorides for further functionalization .
- Purity control : Recrystallization from acetic acid or ethyl acetate to achieve >95% purity .
Q. How can structural characterization of this compound be systematically validated?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the thienopyrimidine core (e.g., δ 2.1–2.5 ppm for methyl groups) and acetic acid moiety (δ 3.7–4.1 ppm for CH₂) .
- HPLC : Monitor purity with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
- Mass spectrometry : Confirm molecular weight (calculated for C₁₂H₁₄N₂O₃S: 278.3 g/mol) via ESI-MS .
Q. What solvent systems are optimal for solubility and in vitro assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents:
- Primary solvents : DMSO or DMF (10–50 mM stock solutions) .
- Assay-compatible buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Optimize reaction conditions based on kinetic studies:
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity)?
Address variability through standardized protocols:
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Employ molecular docking and QSAR models:
- Target selection : Dock the compound into bacterial DHFR (PDB: 1RX2) to predict binding affinity .
- Substituent effects : Modify methyl/acetic acid groups and calculate changes in steric/electronic parameters (e.g., logP, polar surface area) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
Q. What analytical techniques identify degradation products under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
- HPLC-MS/MS : Track degradation peaks and fragment ions to propose degradation pathways .
- Stability criteria : Acceptable degradation limits should be ≤5% under recommended storage (−20°C, desiccated) .
Methodological Considerations for Data Contradictions
Q. How should researchers interpret conflicting solubility data across studies?
Q. What steps validate the compound’s mechanism of action when initial hypotheses fail?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
